![molecular formula C7H11NO2 B13546786 4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
4-Azaspiro[2.4]heptane-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azaspiro[24]heptane-7-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.4]heptane-7-carboxylic acid typically involves the use of spirocyclic intermediates. One common method includes the use of a double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . Another method involves the synthesis of (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, which is then hydrolyzed to obtain the desired carboxylic acid .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high optical purity and yield. The method involves the use of readily available raw materials and simple processes, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 4-Azaspiro[2.4]heptane-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
4-Azaspiro[2.4]heptane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 4-Azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and proteins, potentially inhibiting their activity. This mechanism is particularly relevant in the context of antiviral and antibacterial applications, where the compound can interfere with the replication or function of pathogens .
類似化合物との比較
- 4-Azaspiro[2.4]heptane-4-carboxylic acid
- 4-Azaspiro[2.4]heptane-5-carboxylic acid
- 4-Azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness: 4-Azaspiro[24]heptane-7-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
4-azaspiro[2.4]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-1-4-8-7(5)2-3-7/h5,8H,1-4H2,(H,9,10) |
InChIキー |
RYONJUSLOZSKOV-UHFFFAOYSA-N |
正規SMILES |
C1CNC2(C1C(=O)O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


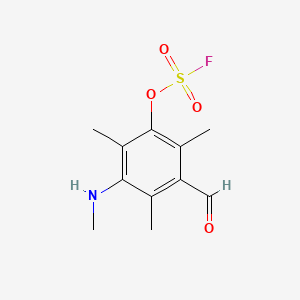
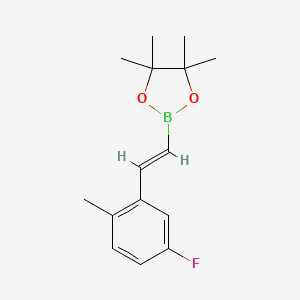

![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
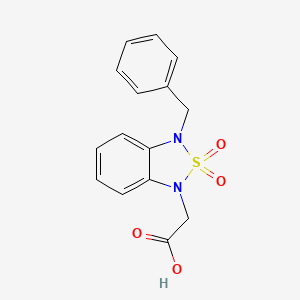
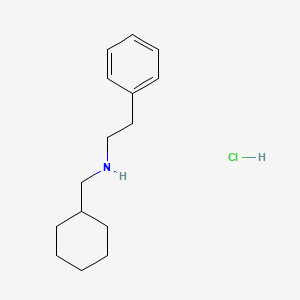
![2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)

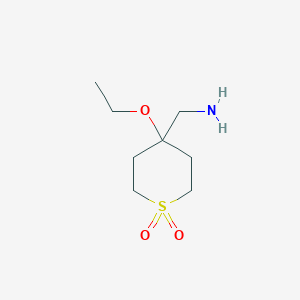
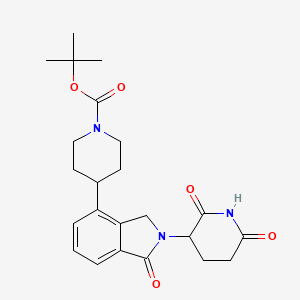
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)
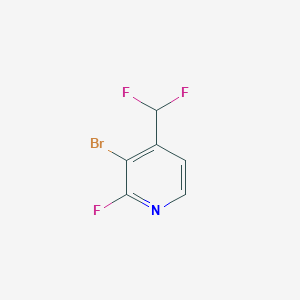

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)
